molecular formula C8H12ClN3 B15253662 5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole

5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B15253662
M. Wt: 185.65 g/mol
InChI Key: ABQVOIPNLYZCGJ-UHFFFAOYSA-N
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Description

5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole is a synthetic organic compound that features a cyclopropyl group, a chloromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 1-(chloromethyl)cyclopropane with 1-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-([1-(Chloromethyl)cyclopropyl]methyl)-4-methylthiadiazole
  • 3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole

Uniqueness

5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole is unique due to its combination of a cyclopropyl group, a chloromethyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclopropyl]methyl]-1-methyl-1,2,4-triazole

InChI

InChI=1S/C8H12ClN3/c1-12-7(10-6-11-12)4-8(5-9)2-3-8/h6H,2-5H2,1H3

InChI Key

ABQVOIPNLYZCGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC2(CC2)CCl

Origin of Product

United States

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